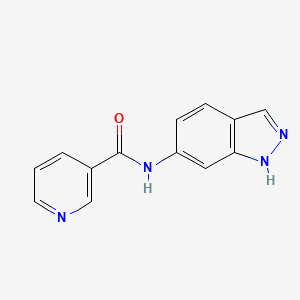
N-(1H-indazol-6-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-6-yl)pyridine-3-carboxamide is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. It features an indazole moiety fused with a pyridine ring, making it a unique structure with potential pharmacological activities. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties .
Mecanismo De Acción
Target of Action
N-(1H-indazol-6-yl)pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been known to interact with their targets through inhibition, regulation, and modulation . This interaction can result in changes in the activity of the target proteins, potentially leading to alterations in cellular processes.
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these alterations could include changes in cell proliferation and cell size.
Pharmacokinetics
Indazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability.
Result of Action
Given the known targets of indazole derivatives, it can be inferred that this compound may have effects on cell proliferation and cell size .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)pyridine-3-carboxamide typically involves the formation of the indazole ring followed by its coupling with a pyridine derivative. One common method includes the cyclization of 2-nitrobenzylamine with hydrazine to form the indazole core, which is then reacted with pyridine-3-carboxylic acid under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, reductive cyclization, and solvent-free conditions are often employed to scale up the production while minimizing byproducts .
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-indazol-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and catalysts
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
- 3-amino-1H-indazole-1-carboxamide
- N-(4-benzylphenyl)-1H-indazole-1-carboxamide
Uniqueness
N-(1H-indazol-6-yl)pyridine-3-carboxamide stands out due to its unique combination of an indazole and pyridine ring, which imparts distinct pharmacological properties.
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-7-10)16-11-4-3-9-8-15-17-12(9)6-11/h1-8H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIIUWTHZAHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
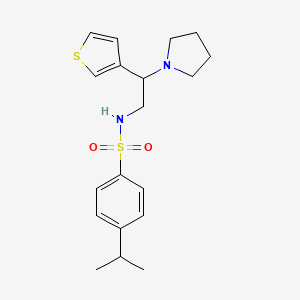
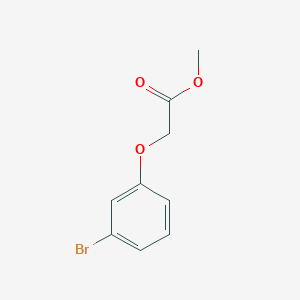
![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
![methyl 4-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)benzoate](/img/structure/B2825299.png)
![1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825301.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
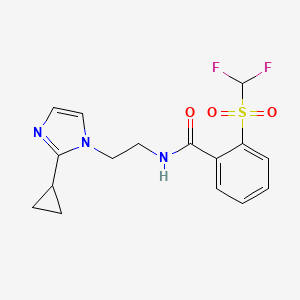
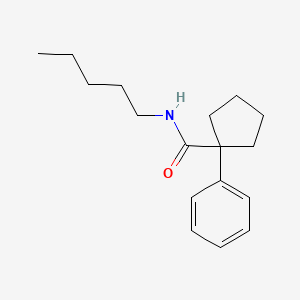
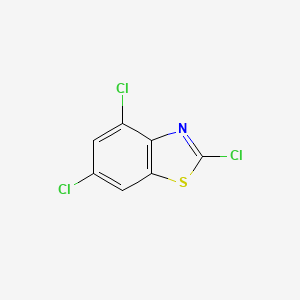
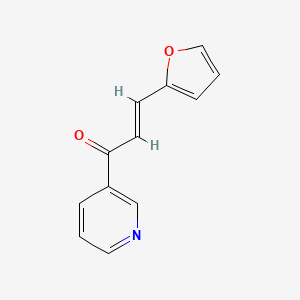
![3-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2825312.png)
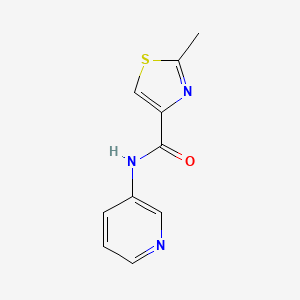
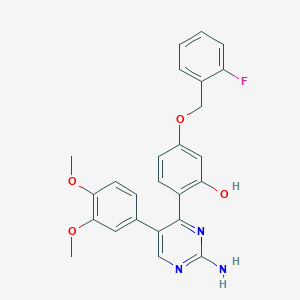
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
